

3-Nitrobenzyl Alcohol: A Review of its Physicochemical Properties

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Compound of Interest

Compound Name: 3-Nitrobenzyl alcohol

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Shanghai, China – December 21, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of **3-Nitrobenzyl alcohol** (m-Nitrobenzyl alcohol), a significant organic compound utilized in various chemical syntheses. This document collates available data on its fundamental properties, though a detailed analysis of its crystal structure and potential polymorphism is currently limited by the lack of publicly available crystallographic data.

Introduction

3-Nitrobenzyl alcohol, with the chemical formula $C_7H_7NO_3$, is an aromatic alcohol distinguished by a nitro group ($-NO_2$) and a hydroxymethyl group ($-CH_2OH$) substituted at the meta positions of a benzene ring.[1] It serves as a key intermediate in the synthesis of various organic molecules and is notably used as a matrix in fast atom bombardment (FAB) and matrix-assisted laser desorption ionization (MALDI) mass spectrometry.[2] Despite its widespread use, in-depth studies on its solid-state properties, specifically its crystal structure and polymorphic behavior, are not readily available in the current body of scientific literature.

Physicochemical Properties

3-Nitrobenzyl alcohol is a crystalline solid at room temperature, typically appearing as a yellow to brown substance.[1][3] Its physical and chemical characteristics are summarized in the table below.

Property	Value	References
Molecular Formula	C ₇ H ₇ NO ₃	[1][4]
Molar Mass	153.14 g/mol	[4]
Melting Point	26-34 °C	[2][3][5]
Boiling Point	175-180 °C at 3 mmHg	[2][5]
Density	1.29 g/mL at 20 °C	[5][6]
Appearance	Yellow to brown crystalline solid	[1][3]
CAS Number	619-25-0	[4]

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any published single-crystal X-ray diffraction data for **3-Nitrobenzyl alcohol**. Consequently, critical crystallographic information such as unit cell parameters (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z) remains undetermined.

The absence of crystallographic data also means that the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—has not been documented for **3-Nitrobenzyl alcohol**. Polymorphism is a critical consideration in the pharmaceutical and materials science industries as different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

Experimental Protocols: A General Approach

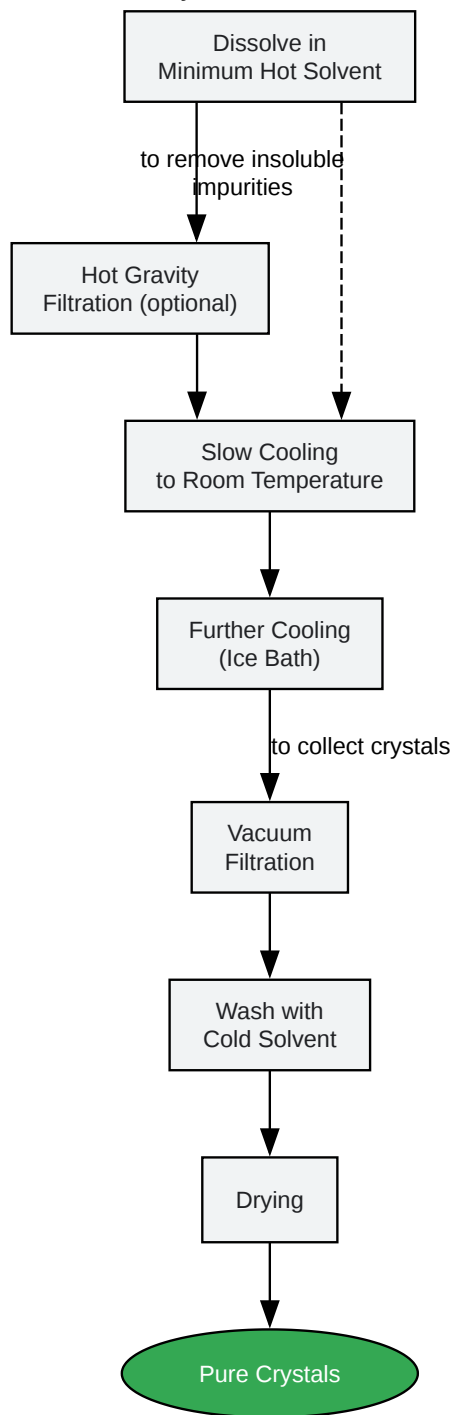
While specific experimental protocols for the crystallographic and thermal analysis of **3-Nitrobenzyl alcohol** are not available due to the lack of published studies, this section outlines the general methodologies that would be employed for such investigations.

Crystallization and Recrystallization

The initial step in determining the crystal structure of a compound is to obtain single crystals of suitable size and quality. Recrystallization is the primary method for purifying solid organic compounds and for growing high-quality crystals.^{[7][8]}

A general workflow for the recrystallization of a compound like **3-Nitrobenzyl alcohol** would be as follows:

General Recrystallization Workflow



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A generalized workflow for the recrystallization process.

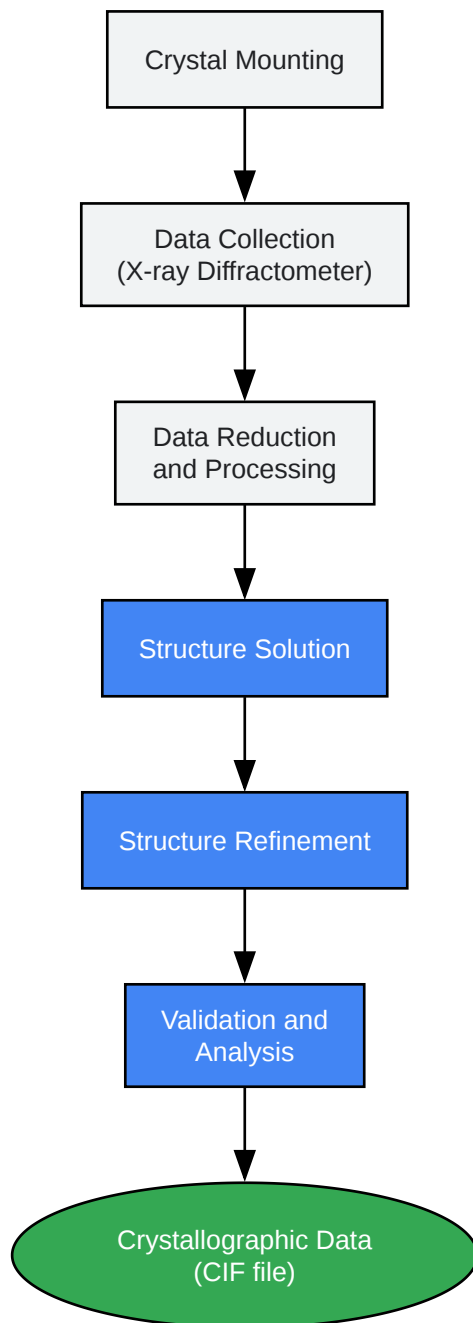
The choice of solvent is crucial and is determined by the solubility characteristics of the compound; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.^[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within the crystal lattice.

The experimental workflow for SC-XRD is depicted below:

Single-Crystal X-ray Diffraction Workflow

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